molecular formula C10H15NO2 B1362595 1-Amino-3-benzyloxy-propan-2-ol CAS No. 90503-15-4

1-Amino-3-benzyloxy-propan-2-ol

Cat. No.: B1362595
CAS No.: 90503-15-4
M. Wt: 181.23 g/mol
InChI Key: ZGHLNQMMKJNJIH-UHFFFAOYSA-N
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Description

1-Amino-3-benzyloxy-propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a benzyloxy group, and a hydroxyl group on a propane backbone. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-benzyloxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-benzyloxy-1,2-epoxypropane with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Epoxide Opening Reaction: The starting material, 3-benzyloxy-1,2-epoxypropane, is reacted with ammonia or an amine in a solvent such as ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-50°C) to facilitate the opening of the epoxide ring and the formation of the amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-benzyloxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-benzyloxy-propan-2-one.

    Reduction: Formation of 1-amino-3-benzyloxy-propan-2-amine.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Amino-3-benzyloxy-propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-amino-3-benzyloxy-propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various chemical interactions, affecting its biological activity.

Comparison with Similar Compounds

1-Amino-3-benzyloxy-propan-2-ol can be compared with other similar compounds such as:

    1-Amino-2-propanol: Lacks the benzyloxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    3-Amino-1-propanol: Has the amino group at a different position, which can significantly change its chemical properties and applications.

    1-Amino-3-methoxy-propan-2-ol: The methoxy group is less bulky than the benzyloxy group, affecting steric interactions and reactivity.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLNQMMKJNJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321732
Record name 1-Amino-3-benzyloxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90503-15-4
Record name 90503-15-4
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Record name 1-Amino-3-benzyloxy-propan-2-ol
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Record name 1-amino-3-(benzyloxy)propan-2-ol
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Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 5.7 g of 3-benzyloxy-2-hydroxypropylazide (prepared as described in Preparation 47), 2.09 g of lithium aluminum hydride and 250 ml of anhydrous tetrahydrofuran were used, to give 3.5 g of the title compound as white crystals, melting at 72° C. to 74° C.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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